molecular formula C18H16N2O4S3 B11137679 (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11137679
M. Wt: 420.5 g/mol
InChI Key: FBUXAVNQDAOKHL-PFONDFGASA-N
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Description

The compound (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple functional groups, including thiazolidine, indole, and tetrahydrothiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the indole moiety: This step often involves a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Formation of the tetrahydrothiophene ring: This can be synthesized via a cyclization reaction involving a dithiol and an appropriate alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the tetrahydrothiophene and thiazolidine rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The indole and thiazolidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and thiazolidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes due to its structural similarity to natural substrates.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

Industry

    Polymer Science: Used in the synthesis of novel polymers with unique properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    Redox Activity: The compound’s sulfur atoms can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their anti-diabetic properties.

    Indole Derivatives: Widely studied for their biological activities.

    Tetrahydrothiophene Derivatives: Known for their applications in material science.

Properties

Molecular Formula

C18H16N2O4S3

Molecular Weight

420.5 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O4S3/c1-2-8-19-13-6-4-3-5-12(13)14(16(19)21)15-17(22)20(18(25)26-15)11-7-9-27(23,24)10-11/h2-6,11H,1,7-10H2/b15-14-

InChI Key

FBUXAVNQDAOKHL-PFONDFGASA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O

Origin of Product

United States

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